![molecular formula C18H20N6OS B4651605 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4651605.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of certain protein kinases, making it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of BTA-EG6 involves its ability to selectively bind to and inhibit the activity of certain protein kinases. Specifically, BTA-EG6 has been shown to target the ATP-binding site of the kinases, preventing them from phosphorylating their downstream targets. This results in the inhibition of various cellular processes that are regulated by these kinases.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have several biochemical and physiological effects, depending on the specific protein kinases that it targets. In cancer cells, BTA-EG6 has been shown to induce apoptosis and inhibit cell growth and proliferation. In other cell types, BTA-EG6 has been shown to regulate autophagy and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTA-EG6 in lab experiments is its selectivity for certain protein kinases. This allows researchers to study the specific roles of these kinases in various cellular processes. However, one limitation of using BTA-EG6 is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of BTA-EG6 in scientific research. One area of interest is the development of more potent and selective inhibitors that can target specific protein kinases with greater efficacy. Additionally, BTA-EG6 and other protein kinase inhibitors may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of BTA-EG6 and other protein kinase inhibitors.
Applications De Recherche Scientifique
BTA-EG6 has been used extensively in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the activity of several protein kinases that are involved in the regulation of cell growth and proliferation, making it a potential therapeutic agent for the treatment of cancer. Additionally, BTA-EG6 has been used to study the role of protein kinases in various other cellular processes, including apoptosis and autophagy.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(20-14-4-5-16-17(11-14)22-26-21-16)13-24-9-7-23(8-10-24)12-15-3-1-2-6-19-15/h1-6,11H,7-10,12-13H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBNGXCWOZOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.